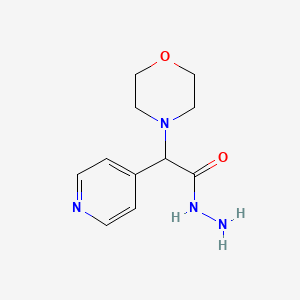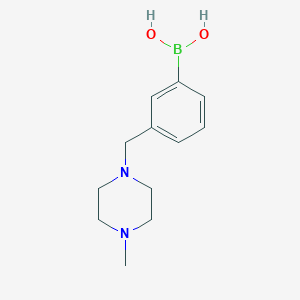
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Vue d'ensemble
Description
“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 234.11 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid . The InChI code for this compound is 1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of “3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be represented by the SMILES string: CN1CCN(CC2=CC=CC(B(O)O)=C2)CC1 . This indicates that the compound contains a 4-methylpiperazine group attached to a phenylboronic acid group.Physical And Chemical Properties Analysis
“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
- Application : This compound has been used in the synthesis of a new piperazine derivative, which was investigated for its anti-nociceptive and anti-inflammatory effects .
- Method : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time in the second phase of the formalin test, and reduced oedema formation in the paw oedema induced by carrageenan test .
2. Anticholinesterase Activity Research
- Application : The compound has been used in the synthesis of various substituents in the chromene fragment and their deamination products, which were studied for their inhibitory activity against butyrylcholinesterase .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
3. Antimicrobial Activity Research
- Application : The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which were studied for their antimicrobial activity .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHSQFNJGUKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

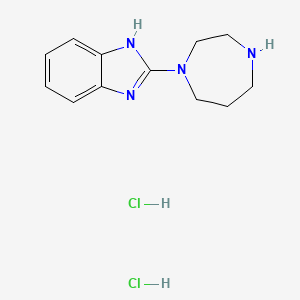
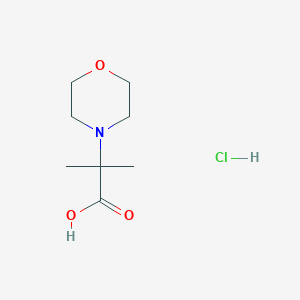
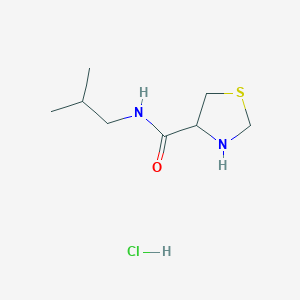
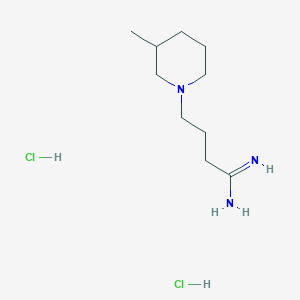
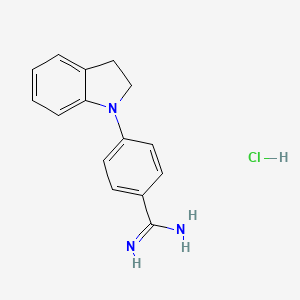
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
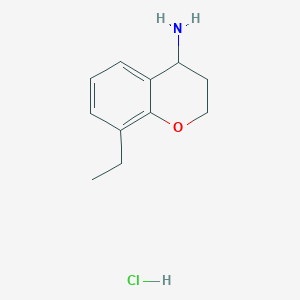
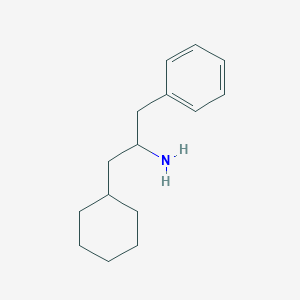
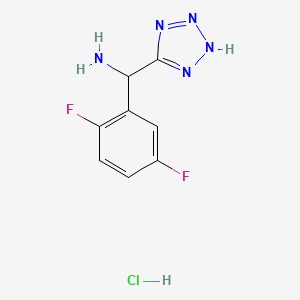
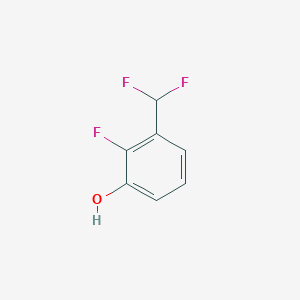
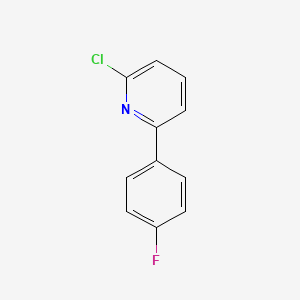
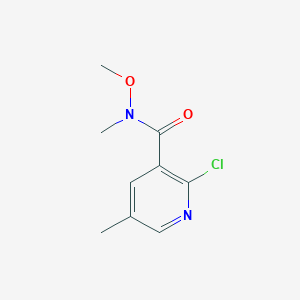
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)
